molecular formula C21H18BrNO2S B5015353 4-{[(4-bromophenyl)thio]methyl}-N-(4-methoxyphenyl)benzamide

4-{[(4-bromophenyl)thio]methyl}-N-(4-methoxyphenyl)benzamide

Cat. No. B5015353
M. Wt: 428.3 g/mol
InChI Key: XCHZXTWLMBSAOD-UHFFFAOYSA-N
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Description

The compound “4-{[(4-bromophenyl)thio]methyl}-N-(4-methoxyphenyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is common in many pharmaceuticals and biologically active compounds . The presence of a bromophenyl group could potentially enhance its biological activity .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . The presence of a bromophenyl group suggests that a bromination step might be involved in its synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using spectroanalytical data such as NMR and IR . The presence of various functional groups (benzamide, bromophenyl, methoxyphenyl) would result in characteristic peaks in these spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a combination of experimental techniques and computational methods. These might include determining its melting point, solubility, stability, and spectroscopic properties .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed investigation of its physical and chemical properties. It could also involve the design and synthesis of analogs to enhance its biological activity .

properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO2S/c1-25-19-10-8-18(9-11-19)23-21(24)16-4-2-15(3-5-16)14-26-20-12-6-17(22)7-13-20/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHZXTWLMBSAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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